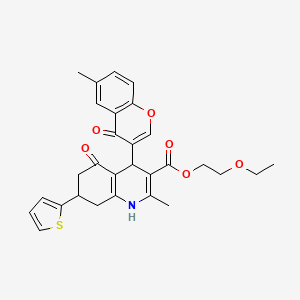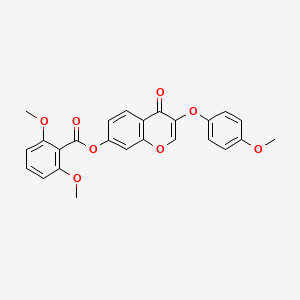![molecular formula C23H19FN2O2S B11630037 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11630037.png)
1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮是一种复杂的有机化合物,其结构特点包括苯并咪唑核心、氟苄基硫代基团和甲基苯氧基乙酮部分。
准备方法
合成路线和反应条件
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮的合成通常需要多个步骤:
苯并咪唑核心的形成: 苯并咪唑核心可以通过在酸性条件下将邻苯二胺与合适的羧酸或其衍生物缩合来合成。
氟苄基硫代基团的引入: 然后,在碱(例如碳酸钾)存在下,将苯并咪唑衍生物与 4-氟苄基氯反应,以引入氟苄基硫代基团。
甲基苯氧基乙酮部分的连接: 最后,在碱存在下,将中间产物与 4-甲基苯氧基乙酰氯反应,得到目标化合物。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线,以确保高产率和高纯度。 这可能包括使用连续流动反应器、自动化合成平台以及高级纯化技术(如高效液相色谱 (HPLC))。
化学反应分析
反应类型
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮可以发生各种类型的化学反应:
氧化: 硫代基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 乙酮部分中的羰基可以使用硼氢化钠或氢化铝锂等还原剂还原成醇。
取代: 苄基上的氟原子可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 胺类、硫醇类或醇盐类等亲核试剂。
主要形成的产物
氧化: 亚砜或砜衍生物。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,可生成各种取代衍生物。
科学研究应用
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮在科学研究中有多种应用:
药物化学: 由于该化合物具有独特的结构特征,可以探索其作为治疗剂的潜力。 它可能对各种生物靶标(包括酶和受体)具有活性。
材料科学: 该化合物的结构特性使其成为开发先进材料(如有机半导体或发光二极管 (LED))的候选材料。
生物学研究: 它可以用作探针来研究生物过程和途径,特别是那些涉及含硫化合物的过程和途径。
作用机制
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮的作用机制将取决于其具体的应用。 在药物化学中,它可能会与酶或受体等分子靶标相互作用,从而调节它们的活性。 已知苯并咪唑核心会与各种生物靶标相互作用,而氟苄基硫代基团的存在可能会增强其结合亲和力和特异性。
相似化合物的比较
类似化合物
- 2-[(4-氟苄基)硫代]-1-(4-吗啉基)乙酮
- 1-{2-[(4-氟苄基)硫代]-4,5-二氢-1H-咪唑-1-基}-2-(3-甲基苯基)乙酮
独特性
1-{2-[(4-氟苄基)硫代]-1H-苯并咪唑-1-基}-2-(4-甲基苯氧基)乙酮之所以独特,是因为其苯并咪唑核心、氟苄基硫代基团和甲基苯氧基乙酮部分的组合。 这种独特的结构可能会赋予其独特的生物学和化学性质,使其成为各种应用中有价值的化合物。
属性
分子式 |
C23H19FN2O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
1-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)28-14-22(27)26-21-5-3-2-4-20(21)25-23(26)29-15-17-8-10-18(24)11-9-17/h2-13H,14-15H2,1H3 |
InChI 键 |
PWWZZDNQKNTGSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629959.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629967.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11629968.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629977.png)

![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629982.png)
![N-(3-methylphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629984.png)


![1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11630016.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630020.png)
![(6Z)-2-butyl-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630022.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630025.png)
![2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11630030.png)
